Differentiation in SNAr Reactivity: Fluorine vs. Chlorine Leaving Group Ability
In SNAr reactions, the fluorine atom in 1-chloro-3-fluoro-5-nitrobenzene is a superior leaving group compared to chlorine. This is demonstrated by a class-level comparison of rate constants for related 1-halogeno-nitrobenzenes, where 1-fluoro-4-nitrobenzene reacts with amines significantly faster than its 1-chloro counterpart [1]. This intrinsic kinetic difference allows for the selective substitution of fluorine in the presence of the chlorine atom in the target compound, enabling a high degree of chemoselectivity.
| Evidence Dimension | Relative SNAr Reaction Rate |
|---|---|
| Target Compound Data | High reactivity for SNAr at fluorine position |
| Comparator Or Baseline | 1,3-dichloro-5-nitrobenzene (CAS 618-62-2) |
| Quantified Difference | Fluorine is a better leaving group than chlorine in SNAr for activated arenes (Class-level inference based on 1-halogeno-4-nitrobenzene data) |
| Conditions | SNAr with aliphatic amines in acetonitrile [1] |
Why This Matters
This property is critical for achieving high selectivity in the first step of a synthetic sequence, preventing unwanted substitution at the chlorine site and minimizing byproduct formation.
- [1] Crampton, M. R., & Isanbor, C. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. European Journal of Organic Chemistry, 2007(8), 1378-1383. DOI: 10.1002/ejoc.200600968 View Source
